Cas no 1806565-54-7 (2-(3-Bromopropyl)-6-mercaptomandelic acid)

2-(3-Bromopropyl)-6-mercaptomandelic acid is a specialized organic compound featuring both a bromopropyl and a mercapto functional group attached to a mandelic acid backbone. This structure makes it a versatile intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and bioactive molecules. The bromopropyl moiety offers reactivity for nucleophilic substitution, while the thiol group enables conjugation or further functionalization. Its mandelic acid core contributes to chiral properties, which may be exploited in stereoselective synthesis. This compound is particularly valuable in medicinal chemistry for constructing complex molecular architectures, such as enzyme inhibitors or receptor-targeting agents, due to its bifunctional reactivity and potential for derivatization.
2-(3-Bromopropyl)-6-mercaptomandelic acid structure
1806565-54-7 structure
商品名:2-(3-Bromopropyl)-6-mercaptomandelic acid
CAS番号:1806565-54-7
MF:C11H13BrO3S
メガワット:305.188121557236
CID:4940402

2-(3-Bromopropyl)-6-mercaptomandelic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-Bromopropyl)-6-mercaptomandelic acid
    • インチ: 1S/C11H13BrO3S/c12-6-2-4-7-3-1-5-8(16)9(7)10(13)11(14)15/h1,3,5,10,13,16H,2,4,6H2,(H,14,15)
    • InChIKey: HTBWOJJJURQFQL-UHFFFAOYSA-N
    • ほほえんだ: BrCCCC1C=CC=C(C=1C(C(=O)O)O)S

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 237
  • トポロジー分子極性表面積: 58.5
  • 疎水性パラメータ計算基準値(XlogP): 2.4

2-(3-Bromopropyl)-6-mercaptomandelic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015026536-250mg
2-(3-Bromopropyl)-6-mercaptomandelic acid
1806565-54-7 97%
250mg
475.20 USD 2021-06-18
Alichem
A015026536-500mg
2-(3-Bromopropyl)-6-mercaptomandelic acid
1806565-54-7 97%
500mg
815.00 USD 2021-06-18
Alichem
A015026536-1g
2-(3-Bromopropyl)-6-mercaptomandelic acid
1806565-54-7 97%
1g
1,564.50 USD 2021-06-18

2-(3-Bromopropyl)-6-mercaptomandelic acid 関連文献

2-(3-Bromopropyl)-6-mercaptomandelic acidに関する追加情報

Introduction to 2-(3-Bromopropyl)-6-mercaptomandelic Acid (CAS No. 1806565-54-7)

2-(3-Bromopropyl)-6-mercaptomandelic acid, identified by its Chemical Abstracts Service (CAS) number 1806565-54-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural configuration with both a brominated alkyl chain and a thiol group attached to a mandelic acid backbone, presents intriguing possibilities for drug design and development. Its molecular structure not only makes it a valuable intermediate in synthetic chemistry but also opens up avenues for exploring novel therapeutic applications.

The chemical structure of 2-(3-Bromopropyl)-6-mercaptomandelic acid consists of a propyl group substituted at the third carbon position with a bromine atom, linked to a benzene ring that is further functionalized with a hydroxymethyl group and a thiol (-SH) moiety at the sixth position. This particular arrangement of functional groups imparts distinct chemical properties that make it particularly useful in organic synthesis, particularly in the construction of more complex molecules. The presence of both the bromine atom and the thiol group provides handles for further chemical modifications, enabling chemists to tailor the compound for specific applications.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds that incorporate both bromine and thiol functionalities. These elements are known to participate in various biochemical interactions, making them attractive for designing molecules with targeted biological activity. The thiol group, in particular, is well-known for its ability to form disulfide bonds and engage in redox reactions, which are crucial in many biological processes. Additionally, the bromine atom can serve as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in constructing complex organic molecules.

One of the most compelling aspects of 2-(3-Bromopropyl)-6-mercaptomandelic acid is its potential as a building block in the synthesis of novel pharmaceutical agents. Researchers have been investigating its utility in creating small-molecule inhibitors targeting various disease pathways. For instance, studies have suggested that compounds derived from this molecule may exhibit inhibitory effects on enzymes involved in cancer progression or inflammatory responses. The ability to modify both the bromine and thiol groups allows for fine-tuning of the compound's pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability.

Recent advancements in computational chemistry have further enhanced the understanding of how 2-(3-Bromopropyl)-6-mercaptomandelic acid can be utilized in drug discovery. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the molecular level. These simulations have provided valuable insights into optimizing its structure for improved binding affinity and selectivity. Such computational approaches are increasingly becoming integral to medicinal chemistry workflows, enabling researchers to accelerate the discovery process by identifying promising candidates before moving to experimental validation.

The synthesis of 2-(3-Bromopropyl)-6-mercaptomandelic acid itself represents another area of interest within synthetic organic chemistry. The development of efficient synthetic routes to this compound has been reported by several research groups. These methods often involve multi-step sequences that require careful control of reaction conditions to ensure high yields and purity. The availability of reliable synthetic protocols is crucial for facilitating further research and development efforts based on this molecule.

In addition to its pharmaceutical applications, 2-(3-Bromopropyl)-6-mercaptomandelic acid has shown promise in material science research. Its unique structural features make it a candidate for developing novel materials with specific properties, such as those required for sensors or catalysts. The thiol group, for example, can be used to create covalent bonds with other molecules or surfaces, enabling the formation of functional materials with tailored characteristics.

The safety profile of 2-(3-Bromopropyl)-6-mercaptomandelic acid is another important consideration in its application across various fields. While this compound is not classified as hazardous under standard conditions, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas when handling it.

Looking ahead, the future prospects for 2-(3-Bromopropyl)-6-mercaptomandelic acid appear bright, with ongoing research expected to uncover new applications and refine existing ones. As our understanding of biochemical pathways continues to expand, so too will the opportunities for leveraging this versatile compound in addressing complex challenges in medicine and beyond.

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